4-IBP

Description

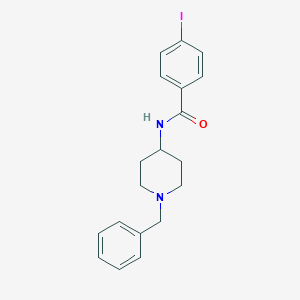

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELCSESNNDZLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165969 | |

| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155798-12-2 | |

| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, commonly known as 4-IBP, is a high-affinity and selective ligand for sigma-1 (σ1) and sigma-2 (σ2) receptors. Predominantly characterized as a σ1 receptor agonist, this compound has emerged as a valuable pharmacological tool for investigating the roles of sigma receptors in cellular function and disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with sigma receptors and the subsequent downstream signaling events. The content herein summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (this compound) is a synthetic small molecule that has garnered significant interest in the scientific community for its potent and selective binding to sigma receptors.[1] These receptors, once misidentified as a subtype of opioid receptors, are now understood to be unique molecular chaperones primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[2] The σ1 receptor, in particular, is implicated in a wide array of cellular processes, including the regulation of intracellular calcium signaling, modulation of ion channels, and response to cellular stress.[3][4] this compound's high affinity for both σ1 and σ2 subtypes makes it a crucial research compound for elucidating the physiological and pathophysiological roles of these receptors, with potential therapeutic implications in oncology and neurology.[3][4]

Core Mechanism of Action: Sigma Receptor Modulation

The primary mechanism of action of this compound is its direct binding to and modulation of sigma receptors. The crystal structure of the human σ1 receptor has been resolved in a complex with this compound, providing a detailed view of their interaction at the molecular level.[2][4]

Interaction with the Sigma-1 (σ1) Receptor

This compound acts as a high-affinity agonist at the σ1 receptor.[3][5] The σ1 receptor is a ligand-operated chaperone protein that resides at the MAM, a critical interface for communication between the ER and mitochondria.[2] In its inactive state, the σ1 receptor is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon binding of an agonist like this compound, the σ1 receptor dissociates from BiP and is free to interact with various client proteins, thereby modulating their function.[2]

Interaction with the Sigma-2 (σ2) Receptor

While also exhibiting high affinity for the σ2 receptor, the functional consequences of this compound binding to this subtype are less well-characterized. The σ2 receptor is also implicated in cell signaling and is often overexpressed in tumor cells, making it a target of interest in cancer research.[6]

Quantitative Data: Binding Affinities

The binding characteristics of this compound to sigma receptors have been quantified in various studies. The following tables summarize the key binding parameters.

| Receptor | Ligand | Preparation | Ki (nM) | Reference |

| Sigma-1 | [125I]this compound | MCF-7 breast cancer cells | 4.6 | [3] |

| Sigma-2 | [125I]this compound | MCF-7 breast cancer cells | 56 | [3] |

| Receptor | Ligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Sigma | [125I]this compound | MCF-7 breast cancer cells | 26 | 4000 | [3] |

| Sigma | [3H]DTG | MCF-7 breast cancer cells | 24.5 | 2071 | [3] |

Downstream Signaling Pathways

The agonist activity of this compound at the σ1 receptor triggers a cascade of downstream signaling events, primarily impacting intracellular calcium homeostasis and the cellular stress response.

Modulation of Intracellular Calcium (Ca2+) Signaling

A key function of the σ1 receptor is the modulation of intracellular Ca2+ signaling, particularly through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R) at the ER membrane. As an agonist, this compound is proposed to stabilize the open conformation of the IP3R, thereby potentiating Ca2+ release from the ER into the cytosol and mitochondria.

Figure 1: this compound mediated modulation of calcium signaling.

Endoplasmic Reticulum (ER) Stress Response

The σ1 receptor is also a key player in the cellular response to ER stress. By acting as a chaperone, it helps to ensure proper protein folding and quality control. While the direct effects of this compound on the unfolded protein response (UPR) are still under investigation, its agonist activity is thought to contribute to cellular survival under stress conditions. Key markers of the UPR, such as Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP), are likely modulated by this compound through its influence on σ1 receptor function.

Figure 2: Proposed role of this compound in the ER stress response.

Regulation of Protein Kinase C (PKC)

Emerging evidence suggests a potential link between sigma receptors and the activity of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction cascades. The modulation of intracellular calcium levels by this compound could indirectly influence the activation of calcium-dependent PKC isoforms.

Functional Effects

The molecular interactions of this compound translate into observable functional effects at the cellular level, particularly in the context of cancer biology.

Inhibition of Cancer Cell Migration

Studies have demonstrated that this compound can significantly decrease the migration of various cancer cell lines, including glioblastoma.[5][7] This anti-migratory effect is a key area of investigation for its potential therapeutic applications.

Sensitization to Chemotherapy

This compound has been shown to sensitize cancer cells to the cytotoxic effects of certain chemotherapeutic agents.[7] This suggests that co-administration of this compound could enhance the efficacy of existing cancer treatments.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki, Kd) and receptor density (Bmax) of this compound.

-

Materials: Cell membranes or tissue homogenates expressing sigma receptors, radiolabeled ligand (e.g., [125I]this compound or [3H]DTG), unlabeled this compound, filtration apparatus.

-

Procedure:

-

Incubate a fixed amount of membrane preparation with increasing concentrations of the radiolabeled ligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled this compound.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax. For competition binding, use a fixed concentration of radioligand and varying concentrations of unlabeled this compound to determine the Ki.

-

Intracellular Calcium Measurement

This assay measures changes in cytosolic calcium concentration in response to this compound.

-

Materials: Live cells, a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM), a fluorescence plate reader or microscope, this compound solution.

-

Procedure:

-

Load cells with the calcium indicator dye.

-

Establish a baseline fluorescence reading.

-

Add this compound at the desired concentration.

-

Record the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.

-

Western Blot for ER Stress Markers

This technique is used to assess the expression levels of key proteins in the UPR pathway.

-

Materials: Cell lysates from control and this compound-treated cells, SDS-PAGE gels, primary antibodies against ER stress markers (e.g., ATF4, CHOP, BiP), HRP-conjugated secondary antibodies, chemiluminescence detection reagents.

-

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash and then incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine relative protein expression.

-

Protein Kinase C (PKC) Activity Assay

This assay measures the enzymatic activity of PKC in response to this compound treatment.

-

Materials: Cell lysates, a specific PKC substrate (peptide or protein), [γ-32P]ATP, phosphocellulose paper or other separation matrix, scintillation counter.

-

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Incubate the lysates with the PKC substrate and [γ-32P]ATP in a reaction buffer.

-

Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-32P]ATP.

-

Quantify the incorporated radioactivity in the substrate as a measure of PKC activity.

-

Conclusion

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (this compound) is a potent and valuable research tool for probing the complex biology of sigma receptors. Its primary mechanism of action as a high-affinity σ1 receptor agonist leads to the modulation of critical cellular processes, including intracellular calcium signaling and the ER stress response. These molecular actions underpin its observed functional effects, such as the inhibition of cancer cell migration and sensitization to chemotherapy. Further research into the detailed downstream signaling pathways activated by this compound, particularly those mediated by the σ2 receptor, will continue to enhance our understanding of sigma receptor pharmacology and may pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a σ1 Receptor Agonist, Decreases the Migration of Human Cancer Cells, Including Glioblastoma Cells, In Vitro and Sensitizes Them In Vitro and In Vivo to Cytotoxic Insults of Proapoptotic and Proautophagic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C/EBP Homology Protein (CHOP) Interacts with Activating Transcription Factor 4 (ATF4) and Negatively Regulates the Stress-dependent Induction of the Asparagine Synthetase Gene - PMC [pmc.ncbi.nlm.nih.gov]

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP): A Technical Guide to its Sigma Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sigma receptor affinity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), a potent sigma-1 receptor agonist. This document summarizes key binding affinity data, details the experimental protocols for its characterization, and illustrates its relevant signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of this compound for sigma-1 and sigma-2 receptors has been determined through radioligand binding assays. The data presented below is compiled from various studies, highlighting its high affinity and selectivity for the sigma-1 receptor.

| Ligand | Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Kₔ (nM) | Bₘₐₓ (fmol/mg protein) | Reference |

| This compound | Sigma-1 | Not Specified | Not Specified | 1.7 | - | - | [1] |

| This compound | Sigma-2 | Not Specified | Not Specified | 25.2 | - | - | [1] |

| [¹²⁵I]this compound | Sigma (total) | MCF-7 breast cancer cells | Haloperidol (competitor) | 4.6 | - | - | [2][3] |

| [¹²⁵I]this compound | Sigma (total) | MCF-7 breast cancer cells | DTG (competitor) | 56 | - | - | [2][3] |

| [¹²⁵I]this compound | Sigma (total) | MCF-7 breast cancer cells | - | - | 26 | 4000 | [2][3] |

| [³H]DTG | Sigma (total) | MCF-7 breast cancer cells | - | - | 24.5 | 2071 | [2][3] |

Kᵢ: Inhibitory constant, a measure of the affinity of a ligand for a receptor in a competition binding assay. Kₔ: Dissociation constant, representing the concentration of a radioligand at which half of the receptors are occupied at equilibrium. Bₘₐₓ: Maximum number of binding sites. DTG: 1,3-di-o-tolylguanidine, a non-selective sigma receptor ligand.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the sigma receptor affinity of compounds like this compound.

Cell Membrane Preparation (from cultured cells, e.g., MCF-7)

This protocol outlines the steps for isolating cell membranes for use in radioligand binding assays.

-

Cell Harvesting: Grow MCF-7 cells to near confluence. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Scrape the cells into a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar device on ice.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large cellular debris.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold buffer. Repeat the high-speed centrifugation step.

-

Final Preparation and Storage: Resuspend the final membrane pellet in a suitable buffer, often containing a cryoprotectant like 10% sucrose. Determine the protein concentration using a standard assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay for Sigma-1 Receptor

This assay is used to determine the inhibitory constant (Kᵢ) of a test compound (like this compound) against a radiolabeled ligand known to bind to the sigma-1 receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Reaction Mixture Preparation: In a 96-well plate, set up the following in a final volume of 250 µL:

-

Total Binding: 150 µL of cell membrane preparation (containing a specific amount of protein, e.g., 50-120 µg), 50 µL of a selective sigma-1 radioligand (e.g., [³H]-(+)-pentazocine) at a concentration near its Kₔ, and 50 µL of assay buffer.

-

Non-Specific Binding: Same as total binding, but the 50 µL of assay buffer is replaced with a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol) to saturate the receptors.

-

Competitive Binding: Same as total binding, but the 50 µL of assay buffer is replaced with varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) that has been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This is typically done using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the sigma-1 receptor, a chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).

Caption: Sigma-1 receptor activation by an agonist like this compound.

Experimental Workflow: Competitive Binding Assay

The diagram below outlines the logical flow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

References

An In-Depth Technical Guide on the Biological Activity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, also known as 4-IBP, is a high-affinity ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors. This technical guide provides a comprehensive overview of its biological activity, focusing on its binding characteristics, preclinical in vivo behavior, and the signaling pathways it modulates. The information presented is collated from key studies to support further research and drug development efforts targeting the sigma receptor system, which is increasingly recognized for its role in cancer and neurological disorders. This document includes detailed experimental protocols and quantitative data to facilitate the replication and extension of these seminal findings.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (this compound) is a synthetic compound that has garnered significant interest due to its potent interaction with sigma receptors. These receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum (ER), and are implicated in a variety of cellular functions, including signal transduction, ion channel modulation, and cell survival. Notably, sigma receptors are overexpressed in numerous cancer cell lines, making them attractive targets for both diagnostic imaging and therapeutic intervention. This guide synthesizes the foundational research on this compound, presenting its pharmacological profile in a detailed and technically-focused manner.

Pharmacological Profile

The primary biological activity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is its function as a high-affinity ligand for both sigma-1 and sigma-2 receptors.[1][2] Its binding characteristics have been extensively studied in various cell lines, particularly in the context of cancer research.

Binding Affinity in MCF-7 Human Breast Cancer Cells

In vitro binding studies using the human breast cancer cell line MCF-7 have demonstrated the high affinity of this compound for sigma receptors. Competition binding assays and Scatchard analysis have been employed to quantify this interaction.

Table 1: Quantitative Binding Data of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in MCF-7 Cells [1][2]

| Parameter | Value | Description |

| Ki (vs. Haloperidol) | 4.6 nM | Inhibition constant determined from competition binding assays with the known sigma ligand, haloperidol. |

| Ki (vs. DTG) | 56 nM | Inhibition constant determined from competition binding assays with 1,3-di-o-tolylguanidine (DTG), another standard sigma ligand. |

| Kd | 26 nM | Dissociation constant from Scatchard analysis of [125I]this compound binding, indicating high-affinity, saturable binding. |

| Bmax | 4000 fmol/mg protein | Maximum receptor density in MCF-7 cells, suggesting a high level of sigma receptor expression. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate the foundational studies on N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Radioligand Competition Binding Assay

This protocol details the methodology used to determine the inhibition constants (Ki) of this compound against known sigma receptor ligands in MCF-7 cell membranes.

Materials:

-

MCF-7 cell membranes

-

[125I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([125I]this compound)

-

Unlabeled N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

-

Haloperidol

-

1,3-di-o-tolylguanidine (DTG)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture MCF-7 cells to confluency. Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Lowry assay).

-

Assay Setup: In test tubes, combine the cell membrane preparation (typically 100-200 µg of protein), a fixed concentration of the radioligand ([125I]this compound), and varying concentrations of the competing unlabeled ligand (haloperidol or DTG).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Determine the Ki value using the Cheng-Prusoff equation.

Scatchard Analysis for Saturation Binding

This protocol describes the method to determine the dissociation constant (Kd) and the maximum receptor density (Bmax) of [125I]this compound in MCF-7 cells.

Procedure:

-

Follow the membrane preparation and assay setup steps as described in the competition binding assay.

-

In the assay, use a constant amount of MCF-7 membrane protein and varying concentrations of the radioligand ([125I]this compound).

-

For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of an unlabeled sigma ligand (e.g., haloperidol) to determine non-specific binding.

-

After incubation and filtration, measure the radioactivity.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Construct a Scatchard plot by graphing the ratio of bound/free radioligand against the concentration of bound radioligand.

-

The Kd is the negative reciprocal of the slope of the resulting line, and the Bmax is the x-intercept.

In Vivo Biodistribution Study

This protocol outlines the procedure for assessing the distribution and clearance of [125I]this compound in a preclinical animal model.

Materials:

-

[125I]N-(N-benzylpiperidin-4-yl)-4-iodobenzamide formulated for injection (e.g., in saline with a small percentage of ethanol).

-

Sprague-Dawley rats (or other appropriate rodent model).

-

Anesthetic.

-

Gamma counter.

Procedure:

-

Animal Model: Use healthy, adult Sprague-Dawley rats of a specified weight range.

-

Radiopharmaceutical Administration: Inject a known amount of [125I]this compound (typically 5-10 µCi) into the tail vein of the rats.

-

Time Points: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize and euthanize the animals.

-

Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides a quantitative measure of the radiopharmaceutical's distribution and clearance.[1]

-

Blocking Study (for specificity): In a separate group of animals, co-inject a high dose of an unlabeled sigma ligand (e.g., haloperidol) with the radiopharmaceutical to demonstrate receptor-specific uptake. A significant reduction in radioactivity in target organs indicates specific binding.[1]

Signaling Pathways and Biological Effects

The binding of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide to sigma receptors is expected to modulate downstream signaling pathways that are crucial for cancer cell survival and proliferation. While direct studies on the specific downstream effects of this compound are limited, the known functions of sigma receptors provide a framework for its potential mechanisms of action.

Modulation of Calcium Signaling

Sigma-1 receptors are known to be chaperones at the endoplasmic reticulum-mitochondrion interface, where they regulate calcium signaling. Ligand binding can influence the release of calcium from the ER, which in turn affects a multitude of cellular processes, including proliferation, apoptosis, and mitochondrial function.

Interaction with Ion Channels

Sigma receptors have been shown to modulate the activity of various ion channels, including potassium (K+) and calcium (Ca2+) channels. By altering ion flux across cellular membranes, this compound could influence cell excitability and signaling cascades that are dependent on ion gradients.

The following diagram illustrates the putative signaling pathways modulated by sigma receptor ligands like this compound.

Putative signaling pathways modulated by sigma receptor ligands.

In Vivo Biodistribution and Clearance

Preclinical studies in rats have provided valuable insights into the in vivo behavior of [125I]this compound. The radiopharmaceutical exhibits rapid clearance from the blood pool.[1] However, its clearance from the hepatobiliary system is slower.[1] In vivo specificity was demonstrated through blocking studies where co-administration of haloperidol resulted in a significant decrease in uptake in several organs, including the brain (55% decrease), kidney (63% decrease), heart (43% decrease), and lung (68% decrease) at 1 hour post-injection.[1] This indicates that the accumulation of this compound in these tissues is mediated by specific binding to sigma receptors.

The following diagram illustrates the experimental workflow for an in vivo biodistribution study.

Experimental workflow for in vivo biodistribution studies.

Conclusion

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a potent and valuable research tool for investigating the role of sigma receptors in health and disease. Its high affinity for both sigma-1 and sigma-2 subtypes, coupled with its amenability to radiolabeling, makes it a suitable candidate for in vitro and in vivo studies. The detailed quantitative data and experimental protocols provided in this guide are intended to serve as a foundational resource for researchers in the fields of pharmacology, oncology, and neuroscience, facilitating further exploration of the therapeutic and diagnostic potential of targeting sigma receptors. Future studies elucidating the specific downstream signaling events and cellular consequences of this compound binding in various cancer models are warranted to fully understand its biological activity.

References

The Sigma Ligand 4-IBP: A Technical Guide to its Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) is a high-affinity and selective sigma-1 receptor agonist that has garnered significant interest within the scientific community.[1] Its potential therapeutic applications, particularly in the realm of oncology, have made it a subject of intensive research. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its binding characteristics, functional effects, and the underlying signaling mechanisms. The information is presented to aid researchers and drug development professionals in their understanding and exploration of this compound.

Core Pharmacology

Binding Affinity and Selectivity

This compound exhibits a high affinity for the sigma-1 receptor and a moderate affinity for the sigma-2 receptor, demonstrating its selectivity. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.

| Receptor | Ki (nM) |

| Sigma-1 | 1.7[1] |

| Sigma-2 | 25.2[1] |

Table 1: Binding Affinities of this compound for Sigma Receptors. This table presents the equilibrium dissociation constants (Ki) of this compound for human sigma-1 and sigma-2 receptors, indicating its binding potency.

Functional Activity

This compound functions as a sigma-1 receptor agonist.[1][2] Its binding to the sigma-1 receptor initiates a cascade of intracellular events that modulate various cellular functions. In the context of cancer biology, this compound has been shown to possess weak antiproliferative effects on its own in certain cancer cell lines, such as U373-MG glioblastoma and C32 melanoma cells.[1][2] However, it induces a marked concentration-dependent decrease in the growth of other cancer cell lines, including A549 non-small cell lung carcinoma (NSCLC) and PC3 prostate cancer cells.[1][2]

A significant aspect of this compound's functional activity is its ability to sensitize cancer cells to conventional chemotherapeutic agents.[2] It has been demonstrated to increase the antitumor effects of drugs like temozolomide and irinotecan in vivo.[3] This sensitizing effect is attributed, at least in part, to the downregulation of proteins involved in drug resistance, such as glucosylceramide synthase and Rho guanine nucleotide dissociation inhibitor (RhoGDI).[2][3]

Furthermore, this compound exhibits potent antimigratory effects across various cancer cell lines.[2] This inhibition of cell migration is linked to modifications of the actin cytoskeleton.[2]

Signaling Pathways

The activation of the sigma-1 receptor by this compound triggers a complex signaling network. The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER), plays a crucial role in regulating cellular stress responses and signal transduction.[1]

Upon agonist binding, the sigma-1 receptor is thought to dissociate from its chaperone partner, BiP (Binding immunoglobulin protein), allowing it to interact with and modulate the activity of various downstream effectors. A key consequence of sigma-1 receptor activation is the modulation of intracellular calcium (Ca2+) signaling.[3] The sigma-1 receptor can influence the activity of inositol 1,4,5-trisphosphate (IP3) receptors at the ER, leading to the release of Ca2+ from intracellular stores.[3]

This elevation in intracellular Ca2+ can, in turn, influence the activity of various signaling proteins, including the Rho family of small GTPases. The modulation of Rho GTPase activity, along with the direct or indirect effects on actin-binding proteins, leads to the observed changes in the actin cytoskeleton and the subsequent inhibition of cell migration.[2] The downregulation of RhoGDI, a negative regulator of Rho GTPases, further contributes to these cytoskeletal rearrangements.[2][3]

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the putative signaling cascade initiated by this compound binding to the sigma-1 receptor, leading to downstream cellular effects.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of a compound for sigma receptors.

Materials:

-

Test compound (this compound)

-

Radioligand for sigma-1: --INVALID-LINK---pentazocine

-

Radioligand for sigma-2: [³H]DTG (1,3-di-o-tolyl-guanidine)

-

Sigma-1 receptor masking agent for sigma-2 assay: (+)-pentazocine

-

Membrane preparations from cells or tissues expressing sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Non-specific binding control: Haloperidol

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, combine the membrane preparation, varying concentrations of the test compound (this compound), and a fixed concentration of the respective radioligand.

-

Total and Non-specific Binding:

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a non-labeled sigma ligand (e.g., haloperidol).

-

-

Sigma-2 Assay Specifics: For the sigma-2 binding assay, include a saturating concentration of (+)-pentazocine in all wells to block the binding of [³H]DTG to sigma-1 receptors.

-

Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific protocol) for a predetermined time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of this compound for sigma receptors.

In Vitro Cell Migration (Scratch) Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sterile pipette tips (e.g., p200)

-

Phosphate-buffered saline (PBS)

-

Test compound (this compound) at various concentrations

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Creating the "Scratch": Use a sterile pipette tip to create a uniform scratch or "wound" in the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at time zero (immediately after treatment) and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure over time to quantify the effect of this compound on cell migration.

Figure 3: Workflow for In Vitro Cell Migration Assay. This diagram provides a step-by-step guide for performing a scratch assay to evaluate the antimigratory effects of this compound.

Conclusion

This compound is a potent and selective sigma-1 receptor agonist with demonstrated anticancer properties, including the inhibition of cell migration and sensitization to chemotherapy. Its mechanism of action is intricately linked to the modulation of intracellular calcium signaling and the reorganization of the actin cytoskeleton. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this promising compound. Further investigation into the detailed molecular interactions and downstream signaling events will be crucial for the full elucidation of this compound's therapeutic potential.

References

In Vivo Biodistribution of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), a high-affinity ligand for sigma-1 and sigma-2 receptors. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and the compound's mechanism of action.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, often referred to as this compound, is a small molecule that has garnered significant interest as a potential radiopharmaceutical for imaging tumors that overexpress sigma receptors, such as breast and prostate cancers.[1][2][3] Its ability to be radiolabeled, typically with Iodine-125 ([¹²⁵I]), allows for non-invasive in vivo visualization and quantification of its distribution throughout the body using techniques like Single Photon Emission Computed Tomography (SPECT).[1][2][4] This guide delves into the specifics of its biodistribution profile as documented in key scientific literature.

Quantitative Biodistribution Data

The in vivo distribution of radiolabeled this compound has been primarily investigated in rodent models. The data reveals rapid clearance from the blood and significant uptake in organs expressing sigma receptors, as well as in organs involved in metabolism and excretion.[1][2]

Biodistribution in Rats

Studies in Sprague-Dawley rats have demonstrated that [¹²⁵I]-4-IBP clears quickly from the blood pool but shows slower clearance from the hepatobiliary system.[1][2] The specificity of its binding to sigma receptors in vivo was confirmed through blocking studies using haloperidol, a known high-affinity sigma receptor ligand.[1][2]

Table 1: In Vivo Biodistribution of [¹²⁵I]-4-IBP in Rats at 1 Hour Post-injection with and without Haloperidol Blockade

| Organ | % Injected Dose/gram (Control) | % Injected Dose/gram (Haloperidol Block) | % Decrease in Uptake |

| Brain | Data not specified | Data not specified | 55%[1][2] |

| Kidney | Data not specified | Data not specified | 63%[1][2] |

| Heart | Data not specified | Data not specified | 43%[1][2] |

| Lung | Data not specified | Data not specified | 68%[1][2] |

Note: Specific %ID/g values for control and blocked groups were not provided in the abstract, only the percentage decrease.

Biodistribution in Tumor-Bearing Nude Mice

In nude mice bearing human prostate tumor xenografts (DU-145), a related compound, 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-IBP), also demonstrated rapid clearance from normal tissues and significant tumor uptake.[3] While this is a structural isomer, the data provides valuable insight into the potential of iodobenzamides for tumor imaging.

Table 2: Biodistribution of 2-[¹²⁵I]BP in Nude Mice Bearing DU-145 Human Prostate Tumors

| Time Point | Tumor (%ID/g) |

| 4 hours | 2.0 ± 0.05[3] |

| 24 hours | 0.147 ± 0.038[3] |

A significant decrease of over 50% in tumor uptake was observed when co-administered with haloperidol, demonstrating in vivo receptor specificity.[3]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, radiolabeling, and in vivo evaluation of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

Synthesis and Radiolabeling of [¹²⁵I]-4-IBP

The radioiodinated form of this compound is typically prepared from a tributylstannyl precursor to achieve high specific activity and radiochemical yield.[1][2]

Protocol for Radiolabeling:

-

Precursor Synthesis: (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide is synthesized as the precursor for radioiodination.[1][2]

-

Radioiodination Reaction: The radiolabeling is achieved via an oxidative iododestannylation reaction.[3]

-

Reaction Components: The tributylstannyl precursor is reacted with Sodium [¹²⁵I]iodide.

-

Oxidizing Agent: Chloramine-T or hydrogen peroxide is used as the oxidizing agent to facilitate the electrophilic substitution of the tributyltin group with ¹²⁵I.[1][2]

-

Reaction Conditions: The reaction is typically carried out for a short duration at room temperature.

-

Purification: The final product, [¹²⁵I]-4-IBP, is purified using High-Performance Liquid Chromatography (HPLC).

-

Yield: This method results in high radiochemical yields, reported to be between 71-86%.[1][2]

In Vivo Biodistribution Studies in Rodents

Biodistribution studies are essential for determining the uptake, distribution, and clearance of the radiopharmaceutical in a living organism.

General Protocol:

-

Animal Models: Sprague-Dawley rats or immunodeficient mice (e.g., nude mice) bearing human tumor xenografts are commonly used.[2][3]

-

Radiotracer Administration: A known quantity of the purified radiolabeled compound (e.g., [¹²⁵I]-4-IBP) is administered intravenously (e.g., via the tail vein).

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24 hours).[2][3]

-

Tissue Dissection: Key organs and tissues (e.g., blood, brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor, if applicable) are dissected, weighed, and placed in counting tubes.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Calculation: The tissue uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

-

Blocking Studies: To demonstrate receptor specificity, a separate cohort of animals is pre-treated with a high dose of a non-radiolabeled blocking agent (e.g., haloperidol) before the administration of the radiotracer.[1][2][3] A significant reduction in uptake in target tissues in the blocked group compared to the control group indicates specific binding.

Visualizations

The following diagrams illustrate the targeting mechanism and the experimental workflow for in vivo biodistribution studies.

Caption: Mechanism of [¹²⁵I]-4-IBP targeting sigma receptors for imaging.

Caption: Workflow for a typical in vivo biodistribution study.

Conclusion

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide demonstrates favorable characteristics for a radiopharmaceutical agent targeting sigma receptors. Its high affinity for both sigma-1 and sigma-2 subtypes, coupled with its biodistribution profile showing specific uptake in target tissues and relatively rapid clearance from non-target organs, underscores its potential for the non-invasive imaging of tumors. The significant blocking of uptake by haloperidol confirms the in vivo specificity of this compound. Further research and clinical translation may establish [¹²³I]- or other radionuclide-labeled this compound as a valuable tool in oncology for diagnosis, staging, and monitoring of sigma receptor-positive malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo evaluation of [123I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide: a potential sigma receptor ligand for SPECT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sigma Receptor Binding of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, commonly referred to as 4-IBP, is a high-affinity ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are implicated in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention and diagnostic imaging. This technical guide provides a comprehensive overview of the binding characteristics of this compound to σ₁ and σ₂ receptors, detailed experimental methodologies for assessing this binding, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for sigma-1 and sigma-2 receptors has been determined through competitive radioligand binding assays. The data, presented in terms of the inhibition constant (Kᵢ), quantifies the concentration of this compound required to displace 50% of a specific radioligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| This compound | Sigma-1 (σ₁) | 1.7 | Not Specified | Not Specified | [1] |

| This compound | Sigma-2 (σ₂) | 25.2 | Not Specified | Not Specified | [1] |

| This compound | Sigma (mixed population) | 4.6 | Haloperidol | MCF-7 breast cancer cells | [2][3] |

| This compound | Sigma (mixed population) | 56 | DTG | MCF-7 breast cancer cells | [2][3] |

Note: The variation in Kᵢ values can be attributed to different experimental conditions, including the radioligand used and the tissue or cell line preparation. The data indicates that this compound exhibits a higher affinity for the sigma-1 receptor compared to the sigma-2 receptor.

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of this compound for sigma receptors is typically achieved through in vitro competitive inhibition radioligand binding assays.

Sigma-1 Receptor Binding Assay

A standard protocol for assessing sigma-1 receptor binding involves the use of a selective radioligand, such as [³H]-(+)-pentazocine.

Methodology:

-

Membrane Preparation: Guinea pig brain tissue is a common source for membranes rich in sigma-1 receptors. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Incubation: The membrane homogenate is incubated with a fixed concentration of the radioligand [³H]-(+)-pentazocine and varying concentrations of the competing ligand (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Sigma-2 Receptor Binding Assay

For the sigma-2 receptor, a non-selective sigma receptor radioligand like [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is commonly used in the presence of a masking agent to block the sigma-1 sites.

Methodology:

-

Membrane Preparation: Rat liver is a frequently used tissue source for membranes expressing a high density of sigma-2 receptors. The preparation method is similar to that for the sigma-1 receptor.

-

Assay Incubation: The membrane homogenate is incubated with [³H]-DTG, varying concentrations of this compound, and a saturating concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to "mask" the sigma-1 receptors. This ensures that the binding of [³H]-DTG is predominantly to the sigma-2 receptors.

-

Separation and Quantification: The separation and quantification steps are identical to the sigma-1 receptor binding assay.

-

Data Analysis: The IC₅₀ and Kᵢ values for the sigma-2 receptor are calculated as described for the sigma-1 receptor assay.

Mandatory Visualization: Diagrams

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Sigma-1 Receptor Signaling Pathway

Caption: Sigma-1 receptor mediated calcium signaling.

Sigma-2 Receptor Signaling Pathway

Caption: Sigma-2 receptor signaling via the mTOR pathway.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Benzamide Sigma Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique, ligand-operated chaperone proteins with two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1][2] These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[2][3] Benzamide derivatives have emerged as a particularly fruitful class of compounds for modulating sigma receptor activity, with numerous novel ligands demonstrating high affinity and selectivity.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of these novel benzamide sigma receptor ligands, with a focus on data presentation, detailed experimental protocols, and visualization of key biological and experimental processes.

Data Presentation: Pharmacological Properties of Novel Benzamide Ligands

The following tables summarize the quantitative pharmacological data for a selection of recently developed benzamide sigma receptor ligands. This data is essential for comparing the affinity, selectivity, and functional activity of these compounds.

Table 1: Sigma-1 Receptor (σ1R) and Sigma-2 Receptor (σ2R) Binding Affinities (Ki) of Novel Benzamide Derivatives.

| Compound ID | Modification | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R Ki / σ1R Ki) | Reference |

| Compound 2 | m-chloro substitution on benzyl ring | 0.6 | 190 | 317 | [4] |

| Compound 3 | p-chloro substitution on benzyl ring | 1.7 | 410 | 241 | [4] |

| Compound 6 | p-cyano substitution on benzyl ring | 5.6 | 1850 | 331 | [4] |

| Compound 1 | Unsubstituted benzyl ring (lead) | 3.2 | 610 | 190 | [4] |

| Compound 5 | 3,4-dichloro substitution on benzyl ring | 2.3 | 120 | 52 | [4] |

| Compound 7 | p-nitro substitution on benzyl ring | 110 | 6500 | 59 | [4] |

Table 2: Functional Activity (EC50/IC50) and Cytotoxicity of Selected Benzamide Ligands.

| Compound ID | Functional Assay | Cell Line | EC50/IC50 (µM) | Cytotoxicity (% cell death @ 100 µM) | Reference |

| Compound 2 | Antagonist activity at histamine H1 receptor | - | - | < 10 | [4] |

| Compound 3 | Moderate agonist activity at 5-HT7 receptor | - | - | < 10 | [4] |

| Compound 6 | Antagonist activity at adrenergic α1 receptor | - | - | < 10 | [4] |

| Compound 1 | - | Jurkat | > 100 | < 10 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of novel benzamide sigma receptor ligands.

General Procedure for the Synthesis of Benzamide Derivatives via Amide Coupling

This protocol describes a general method for the synthesis of benzamide ligands through the coupling of a carboxylic acid and an amine.

Materials:

-

Substituted benzoic acid

-

Appropriate amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted benzoic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add the appropriate amine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired benzamide ligand.

-

Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Sigma-1 and Sigma-2 Receptor Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the synthesized compounds for the sigma-1 and sigma-2 receptors.

Materials:

-

Synthesized benzamide ligands

-

[3H]-(+)-pentazocine (for σ1R assay)

-

[3H]-1,3-di-o-tolyl-guanidine ([3H]DTG) (for σ2R assay)

-

(+)-pentazocine (for masking σ1R in σ2R assay)

-

Haloperidol (for non-specific binding determination)

-

Jurkat cell membranes (or other tissue/cell preparation expressing sigma receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure for σ1R Competitive Binding Assay:

-

In a 96-well microplate, add assay buffer, a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test benzamide ligand.

-

For the determination of non-specific binding, add a high concentration of haloperidol.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at 37°C for 90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Procedure for σ2R Competitive Binding Assay:

-

Follow a similar procedure as the σ1R assay, but use [3H]DTG as the radioligand.

-

To selectively measure binding to σ2R, include an excess of unlabeled (+)-pentazocine in all wells to saturate and block the σ1R sites.[4]

-

Determine non-specific binding using a high concentration of haloperidol.

-

Incubate, filter, and count as described for the σ1R assay.

-

Calculate IC50 and Ki values for the σ2R.

Functional Assay: Cell Viability Assay for σ2R Agonist/Antagonist Determination

This assay is used to characterize the functional activity of sigma-2 receptor ligands based on their effect on tumor cell viability.

Materials:

-

Synthesized benzamide ligands

-

A suitable cancer cell line (e.g., EMT-6 mouse breast cancer cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test benzamide ligand for a specified period (e.g., 72 hours).

-

Include a positive control (a known σ2R agonist like siramesine) and a vehicle control.

-

After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the EC50 value (the concentration of the ligand that causes a 50% reduction in cell viability). Based on their cytotoxic effect relative to a known agonist, ligands can be classified as full agonists, partial agonists, or antagonists.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with sigma-1 and sigma-2 receptors.

Caption: Sigma-1 Receptor Signaling Pathway.

Caption: Sigma-2 Receptor (TMEM97) Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel benzamide sigma receptor ligands.

Caption: Drug Discovery and Preclinical Workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(N-benzylpiperidin-4-yl)-4-iodobenzamide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, also known as 4-IBP, is a high-affinity ligand for both sigma-1 and sigma-2 receptors. These receptors are overexpressed in a variety of human cancers, including breast and prostate tumors, making them attractive targets for diagnostic imaging and potential therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental applications of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in cancer research. Detailed experimental protocols, quantitative binding data, and visualizations of key processes are presented to facilitate its use in the laboratory.

Introduction

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a synthetic organic compound that has garnered significant interest in the field of oncology. Its primary utility stems from its high affinity and selectivity for sigma receptors, particularly the sigma-2 subtype, which is a known biomarker for proliferating tumor cells. The radioiodinated form, typically [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide ([¹²⁵I]BP), has been extensively evaluated as a radiopharmaceutical for the potential imaging of breast cancer and other malignancies.[1][2][3] This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to harness its potential in their cancer research endeavors.

Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

The synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and its radiolabeled precursor involves a multi-step process. The non-radiolabeled compound is typically prepared first, followed by the synthesis of a tri-butylstannyl precursor for efficient radioiodination.

Synthesis of Non-radiolabeled N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

The synthesis of the "cold" standard, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, is a prerequisite for competitive binding assays and for use as a reference compound.

Synthesis of the Tri-butylstannyl Precursor for Radiolabeling

To achieve high specific activity for the radiolabeled compound, a (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide precursor is synthesized.[1][2]

Radiosynthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

The radiolabeling is accomplished through an oxidative iododestannylation reaction using the tri-butylstannyl precursor.[1][2][4] This method allows for high radiochemical yields (71-86%) and high specific activity.[1][2]

Below is a generalized workflow for the synthesis process.

Mechanism of Action: Targeting Sigma Receptors

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide exerts its effects by binding to sigma-1 and sigma-2 receptors.[1] These receptors are overexpressed in various cancer cell lines, providing a basis for targeted imaging and therapy.

-

Sigma-1 Receptor: This receptor is a molecular chaperone at the endoplasmic reticulum-mitochondrion interface and is involved in regulating ion channel function, lipid metabolism, and cellular stress responses.

-

Sigma-2 Receptor (TMEM97): This receptor is highly expressed in proliferating cells and is implicated in cholesterol homeostasis and the regulation of cell growth signaling pathways.[5]

Agonistic binding of ligands to the sigma-2 receptor has been shown to induce apoptosis in tumor cells through various signaling pathways.[5]

Quantitative Data

The binding affinity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide and related compounds to sigma receptors has been characterized in several cancer cell lines.

| Compound | Cell Line | Receptor Subtype(s) | Kᵢ (nM) | Kₔ (nM) | Bₘₐₓ (fmol/mg protein) | Reference |

| [¹²⁵I]BP | MCF-7 (Breast Cancer) | Sigma-1 & Sigma-2 | 4.6 (vs Haloperidol), 56 (vs DTG) | 26 | 4000 | [1][2] |

| [³H]DTG | MCF-7 (Breast Cancer) | Sigma-1 & Sigma-2 | - | 24.5 | 2071 | [1][2] |

| This compound | T47D (Breast Cancer) | Sigma | 5.19 ± 2.3 | - | - | [6] |

| 2-IBP | LnCAP (Prostate Cancer) | Sigma-1 & Sigma-2 | 1.6 | - | - | [7] |

| This compound | LnCAP (Prostate Cancer) | Sigma | 4.09 | - | - | [7] |

Experimental Protocols

In Vitro Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of the compound for sigma receptors.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Cell membrane preparation

-

Radiolabeled ligand (e.g., [¹²⁵I]BP)

-

Non-radiolabeled N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (cold ligand)

-

Competing ligands (e.g., haloperidol, DTG)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare cell membranes from the cancer cell line.

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of the non-radiolabeled test compound (or competing ligands).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀, which can then be used to calculate the Kᵢ.

In Vivo Biodistribution Study

This study evaluates the uptake and clearance of the radiolabeled compound in a living organism, typically in tumor-bearing animal models.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with DU-145 prostate tumor xenografts)

-

Radiolabeled [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide

-

Saline solution for injection

-

Anesthetic

-

Gamma counter

Protocol:

-

Inject a known quantity of the radiolabeled compound intravenously into the tumor-bearing animals.

-

At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of animals.

-

Dissect key organs and the tumor.

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g).

-

For specificity studies, a cohort of animals can be co-injected with a blocking agent (e.g., haloperidol) to demonstrate receptor-specific uptake.

Signaling Pathways in Cancer

The binding of ligands to sigma receptors can trigger downstream signaling events that influence cell fate. While the primary application of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been in imaging, its agonistic properties at sigma-2 receptors suggest a potential role in inducing cell death.

Sigma-2 receptor agonists have been shown to induce apoptosis through a novel, caspase-independent pathway. This pathway is distinct from the classical apoptotic cascades initiated by many standard chemotherapeutic agents. The activation of sigma-2 receptors can lead to mitochondrial dysfunction and the release of apoptosis-inducing factor (AIF). Furthermore, sigma-2 receptor ligands can induce autophagy, potentially through the inhibition of the mTOR signaling pathway.

Conclusion

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide is a valuable tool for cancer research, primarily due to its high affinity for sigma receptors, which are overexpressed in many tumor types. Its radiolabeled form serves as a potent imaging agent for visualizing sigma receptor-positive tumors. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their studies. Further investigation into the downstream signaling effects of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide may unveil its potential as a therapeutic agent, adding another dimension to its utility in the fight against cancer.

References

- 1. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

The Role of Sigma Receptors in Breast Cancer Cell Lines: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the role of sigma receptors in breast cancer, with a specific focus on the MCF-7 cell line. It is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology. This document details the expression, function, and therapeutic potential of sigma-1 (σ1R) and sigma-2 (σ2R) receptors, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to Sigma Receptors

Initially misclassified as opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins.[1][2] They are broadly classified into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which are genetically distinct and possess different pharmacological profiles.[3]

-

Sigma-1 Receptor (σ1R): The σ1R is a 223-amino acid, 25-kDa transmembrane protein primarily located at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated ER membrane (MAM).[2][4][5] It functions as a molecular chaperone, regulating a variety of cellular processes including calcium signaling, ion channel activity, protein folding, and cell survival.[2][6]

-

Sigma-2 Receptor (σ2R): For many years, the molecular identity of the σ2R was unknown. It has now been identified as the 21.5-kDa transmembrane protein 97 (TMEM97).[3][7] The σ2R/TMEM97 is highly expressed in proliferating cells and various tumor types, making it a significant biomarker for the proliferative status of cancers.[7][8][9] It plays a crucial role in regulating cholesterol homeostasis and cell proliferation.[7]

Both receptor subtypes are overexpressed in numerous human cancer tissues and cell lines, including breast cancer, and are being actively investigated as targets for diagnostic imaging and therapeutic intervention.[3][8][9]

Expression and Function of Sigma Receptors in MCF-7 Breast Cancer Cells

The MCF-7 cell line is an estrogen receptor-positive (ER+) human breast adenocarcinoma cell line that is widely used in breast cancer research. The expression and function of sigma receptors in these cells are complex and subtype-dependent.

Sigma-1 Receptor (σ1R) in MCF-7 Cells

MCF-7 cells express low to barely detectable endogenous levels of the σ1R protein.[5][10] However, studies involving the overexpression of σ1R in these cells have been instrumental in elucidating its role in breast cancer progression.

Role in Proliferation: Overexpression of σ1R in MCF-7 cells leads to a significant enhancement of cell proliferation, even in the absence of an activating ligand, suggesting that σ1R can act as an oncoprotein.[4] This pro-proliferative effect is mediated, at least in part, through the activation of the classic protein kinase C (PKC) signaling pathway, which in turn can activate extracellular signal-regulated kinase (ERK).[4]

Role in Calcium Signaling: The σ1R is a key modulator of intracellular calcium (Ca²⁺) signaling.[2][6] Located at the MAM, it forms a complex with the IP3 receptor (IP3R), a channel that releases Ca²⁺ from the ER.[10] Agonist stimulation of σ1R enhances Ca²⁺ release from the ER into the mitochondria.[5][10] Overexpression of σ1R in MCF-7 cells sensitizes them to Ca²⁺ signaling, which can prime the cells for enhanced proliferation and potentially a more aggressive phenotype.[10]

Sigma-2 Receptor (σ2R / TMEM97) in MCF-7 Cells

The σ2R/TMEM97 is highly expressed in ER-positive breast tumors and its expression is strongly correlated with that of the estrogen receptor.[7]

Role in Proliferation and Estrogen Receptor Signaling: The σ2R/TMEM97 plays a significant role in promoting the growth of ER-positive breast cancer cells like MCF-7.[7] It enhances the transcriptional activity of ERα and increases the expression of estrogen-responsive genes.[7] This regulation appears to be linked to the mTOR/S6K1 signaling pathway. Increased σ2R/TMEM97 expression can also confer resistance to tamoxifen, a common endocrine therapy.[7][11] Conversely, activation of the σ2R/TMEM97 with agonist ligands can lead to reduced tumor cell proliferation and colony formation in MCF-7 cells.[3]

Role in Apoptosis: Sigma-2 receptor agonists are known to induce apoptosis in various breast cancer cell lines, including MCF-7.[12] Ligands such as Siramesine and CB-184 can trigger cell death through pathways involving oxidative stress, lysosomal membrane permeabilization, and caspase activation.[12] The apoptotic effect can be linked to an increase in cellular ceramide levels.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on sigma receptors in breast cancer cell lines.

Table 1: Effects of Sigma Receptor Ligands on MCF-7 Cell Viability and Proliferation

| Ligand | Receptor Target | Effect | Concentration / IC50 | Citation |

| Haloperidol | σ1R / σ2R | Growth Inhibition | >100 µM | [2] |

| PB28 | σ2R Agonist / σ1R Antagonist | Reduced viable cells, reduced colony formation | 1-20 µM (dose-dependent) | [3] |

| Siramesine | σ2R Ligand | Induces apoptosis | Dose-dependent | [12] |

| CB-184 | σ2R Agonist | Induces apoptosis, increases ceramide levels | Dose-dependent | [12] |

| Rimcazole | σ1R Ligand | Triggers caspase-dependent apoptosis | Not specified | [12] |

| A011 | σ2R Ligand | Induces apoptosis | Not specified | [9] |

Table 2: Sigma Receptor Density in Proliferating vs. Quiescent Cells

| Cell Line / Condition | Receptor | Bmax (fmol/mg protein) | Fold Increase (Proliferating vs. Quiescent) | Citation |

| Mouse Mammary Adenocarcinoma (Line 66) / G1 Phase | σ2R | 1220 | - | [13] |

| Mouse Mammary Adenocarcinoma (Line 66) / S Phase | σ2R | 3180 | 2.6x | [13] |

| Mouse Mammary Adenocarcinoma (Line 66) / G1 Phase | σ1R | 391 | - | [13] |

| Mouse Mammary Adenocarcinoma (Line 66) / S Phase | σ1R | 544 | 1.4x | [13] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving sigma receptors in MCF-7 cells.

Caption: Sigma-1 Receptor Pro-Proliferative Signaling in MCF-7 Cells.

Caption: Sigma-2 Receptor / TMEM97 Signaling in MCF-7 Cells.

Experimental Protocols